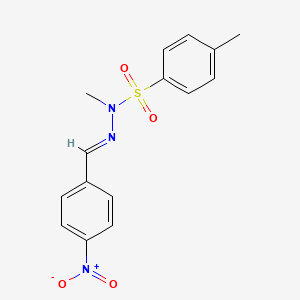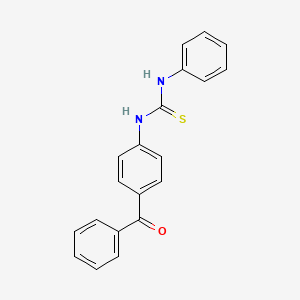
3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(2-Naphthyl)-1H-pyrazole-5-carbohydrazide derivatives involves several key steps, including the formation of carbohydrazide intermediates. For example, the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in the presence of an acid catalyst in an ethanol medium affords naphtho[2,1-b]furan-2-carbohydrazide. This intermediate can further react with chalcones in the presence of acetic acid as a catalyst to produce various substituted pyrazole derivatives (Kumaraswamy et al., 2008).
Molecular Structure Analysis
Vibrational spectroscopic investigations and molecular dynamic simulations offer insights into the molecular structure of pyrazole derivatives. DFT/B3LYP/6-311G++(d,p) methods are commonly used for the theoretical ground state geometry and electronic structure optimization of these molecules. These studies help in understanding the molecular conformations and stability arising from hyper-conjugative interactions and charge delocalization (Pillai et al., 2017).
Chemical Reactions and Properties
Pyrazole derivatives exhibit a range of chemical reactions, including interactions with various reagents that lead to the formation of new compounds with distinct properties. For instance, carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines are utilized to synthesize new heterocyclic derivatives, demonstrating the chemical versatility of these compounds (Aly et al., 2019).
Physical Properties Analysis
The physical properties of 3-(2-Naphthyl)-1H-pyrazole-5-carbohydrazide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined through spectroscopic studies and X-ray crystallography, providing detailed insights into the molecular arrangements and interactions within the crystal lattice.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with other chemicals, are influenced by their molecular structure. Studies on their reactivity towards different types of chemical reactions, such as cycloadditions, substitutions, and eliminations, help in understanding their potential applications in synthetic chemistry and drug design.
For more in-depth information and specific details on the synthesis, molecular structure, chemical reactions, and properties of 3-(2-Naphthyl)-1H-pyrazole-5-carbohydrazide and its derivatives, the cited references provide a comprehensive overview (Kumaraswamy et al., 2008); (Pillai et al., 2017); (Aly et al., 2019).
Applications De Recherche Scientifique
Synthesis and Activity Evaluation
3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide and its derivatives have been explored for their synthesis and potential activity in various fields. For example, Kumaraswamy et al. (2008) synthesized a series of compounds related to this chemical, evaluating them for antimicrobial and other biological activities. These studies highlight the compound's versatility in the synthesis of biologically active molecules (Kumaraswamy et al., 2008).
Antibacterial Evaluation
The antibacterial properties of similar compounds have been investigated, as in the study by Pitucha et al. (2011). They synthesized derivatives of 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide and evaluated their effectiveness against various bacterial strains, indicating the potential use of these compounds in developing new antimicrobial agents (Pitucha et al., 2011).
Molecular Dynamic Simulations and Docking Studies
Studies like those by Pillai et al. (2017) have used molecular dynamic simulations and docking studies to understand the compound's structure and properties better. These approaches provide insights into the compound's potential interactions and activities at the molecular level (Pillai et al., 2017).
Chemical Synthesis and Modification
Research by Lyubyashkin et al. (2016) involved the synthesis of pyrazole derivatives, including those related to 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, exploring the chemical pathways for creating new compounds with potentially valuable properties (Lyubyashkin et al., 2016).
Antibacterial Activity and Novel Compound Synthesis
Research on the synthesis of novel compounds, such as that conducted by Nasareb et al. (2016), has explored the antibacterial activity of pyrazole-based carbohydrazone derivatives, indicating the role of these compounds in developing new antibacterial agents (Nasareb et al., 2016).
Fluorescent Sensor Development
The development of fluorescent sensors using pyrazole carbohydrazides, as seen in the study by Dhara et al. (2016), showcases another application of these compounds in detecting and monitoring ions in biological systems (Dhara et al., 2016).
Coordination Chemistry and Crystallography
Studies such as that by Schowtka et al. (2015) provide insight into the coordination chemistry and crystallography of pyrazole derivatives, contributing to a deeper understanding of their chemical behavior and potential applications in materials science (Schowtka et al., 2015).
Antiviral and Cytotoxic Activities
Investigations into the antiviral and cytotoxic activities of pyrazole derivatives, such as those by Dawood et al. (2011), have opened avenues for these compounds in therapeutic applications, particularly in treating viral infections and cancer (Dawood et al., 2011).
Propriétés
IUPAC Name |
3-naphthalen-2-yl-1H-pyrazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-16-14(19)13-8-12(17-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,15H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYQGEZMQHCWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5614662.png)
![4-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5614674.png)
![N~3~-[2-(3-phenoxyphenyl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B5614676.png)



![2-(3-methoxypropyl)-9-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5614703.png)
![rel-(3R,4R)-4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-3-piperidinol dihydrochloride](/img/structure/B5614704.png)
![N-ethyl-5-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5614712.png)
![(4aS*,7aR*)-1-[(5-methyl-2-thienyl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5614722.png)
![N-(2,5-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5614725.png)
![N-1,3-benzodioxol-5-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5614728.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5614730.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5614745.png)